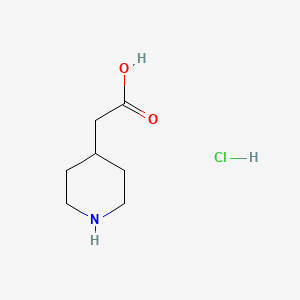

![molecular formula C14H26N2O4 B1315976 Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate CAS No. 177276-49-2](/img/structure/B1315976.png)

Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate

Übersicht

Beschreibung

“Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate” is a chemical compound with the empirical formula C14H25NO4 . It is a solid substance and is used in proteomics research .

Synthesis Analysis

The synthesis of this compound has been described in the literature . Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray diffraction . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 271.35 . The InChI key for this compound is PQEXLIRUMIRSAL-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Use as a Building Block in Organic Synthesis

Summary of the Application

“Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Methods of Application

The specific methods of application would depend on the particular synthesis being performed. Generally, this compound would be reacted with other reagents under controlled conditions to form the desired product.

Results or Outcomes

The results would also depend on the specific synthesis. In general, the use of this compound as a building block can lead to the creation of a wide variety of novel organic compounds .

Use in Radiopharmaceutical Research

Summary of the Application

Functionalized piperazine derivatives, including “Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate”, have been applied in radiopharmaceutical research as starting material for spiro-compounds .

Methods of Application

In this context, the compound would be used as a starting material in the synthesis of spiro-compounds. The specific methods would depend on the particular synthesis being performed.

Results or Outcomes

The use of this compound in radiopharmaceutical research can lead to the creation of novel spiro-compounds, which are used for the mild introduction of fluorine-18 .

Use in Synthesis of Pim-1 Inhibitors

Summary of the Application

This compound has been used as a reactant for the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase, and inhibitors of this enzyme have potential applications in cancer therapy .

Results or Outcomes

The use of this compound in the synthesis of Pim-1 inhibitors can lead to the creation of potential therapeutic agents for cancer .

Use in Synthesis of Selective GPR119 Agonists

Summary of the Application

“Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate” has been used as a reactant for the synthesis of selective GPR119 agonists . GPR119 is a G protein-coupled receptor, and agonists of this receptor have potential applications in the treatment of type II diabetes .

Results or Outcomes

The use of this compound in the synthesis of selective GPR119 agonists can lead to the creation of potential therapeutic agents for type II diabetes .

Safety And Hazards

Zukünftige Richtungen

This compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)10-15-11-6-8-16(9-7-11)13(18)20-14(2,3)4/h11,15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSVCIPDXWEGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572213 | |

| Record name | tert-Butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate | |

CAS RN |

177276-49-2 | |

| Record name | tert-Butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)